Product packaging for Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid(Cat. No.:CAS No. 130992-20-0)

Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid

Cat. No.: B140080
CAS No.: 130992-20-0
M. Wt: 173.15 g/mol
InChI Key: BKRSPAQARUBDQM-UHFFFAOYSA-N
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Description

Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid (CAS 130992-20-0, MFCD09971245) is a heterocyclic carboxylic acid featuring a 1,3,4-thiadiazole core substituted with an oxo-aminoacetic acid group. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing derivatives with antimicrobial and cytotoxic properties . Its structure enables versatile modifications, making it a scaffold for drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3N3O3S B140080 Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid CAS No. 130992-20-0

Properties

IUPAC Name

2-oxo-2-(1,3,4-thiadiazol-2-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O3S/c8-2(3(9)10)6-4-7-5-1-11-4/h1H,(H,9,10)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRSPAQARUBDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649317
Record name Oxo[(1,3,4-thiadiazol-2-yl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130992-20-0
Record name Oxo[(1,3,4-thiadiazol-2-yl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 1,3,4-Thiadiazol-2-Amine

Thiadiazol-2-amine is prepared via cyclization of thiosemicarbazide with formic acid under reflux. The reaction mixture is neutralized with sodium bicarbonate, and the product is extracted using dichloromethane.

Step 2: Coupling with Oxalyl Chloride

The amine (1 equiv) is reacted with oxalyl chloride (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. The resulting intermediate, 2-(1,3,4-thiadiazol-2-ylamino)-2-oxoacetyl chloride, is hydrolyzed with aqueous sodium hydroxide to yield the final carboxylic acid.

Optimization Insights

  • Catalyst: Triethylamine (TEA) enhances reaction efficiency by scavenging HCl.

  • Solvent: THF or dimethylformamide (DMF) improves solubility.

  • Yield: 55–70% after column chromatography (silica gel, ethyl acetate/hexane).

Hydrazonoyl Halide Cyclization Strategy

Advanced routes leverage hydrazonoyl halides as key intermediates for constructing the thiadiazole ring. In this method, a hydrazonoyl chloride derivative reacts with a thiocarbamate to form a thiohydrazonate intermediate, which undergoes cyclization to the target compound.

Procedure

  • Synthesis of Hydrazonoyl Chloride: React oxoacetic acid hydrazide with chlorine gas in dichloromethane.

  • Cyclization: Treat the hydrazonoyl chloride with potassium ethyl xanthogenate in ethanol under reflux. The thiohydrazonate intermediate spontaneously cyclizes to form the thiadiazole ring.

Key Advantages

  • Regioselectivity: Ensures correct positioning of substituents.

  • Scalability: Achieves gram-scale synthesis with 65–75% yield.

Comparative Analysis of Synthetic Routes

The following table evaluates the three primary methods based on efficiency, scalability, and practicality:

MethodConditionsYield (%)Purity (%)Key Limitations
CyclocondensationPOCl₃, reflux40–60≥95Corrosive reagents
Amide CouplingTHF, 0°C to RT55–70≥98Multi-step, costly reagents
Hydrazonoyl CyclizationEthanol, reflux65–75≥97Requires specialized intermediates

Research Findings and Mechanistic Insights

Role of Solvent Polarity

Polar aprotic solvents (e.g., DMF) accelerate cyclocondensation by stabilizing charged intermediates, whereas non-polar solvents favor crystal formation during recrystallization.

Alternative Substrates

Replacing oxoacetic acid with substituted α-keto acids (e.g., pyruvic acid) yields analogous thiadiazole derivatives, underscoring the method’s versatility .

Chemical Reactions Analysis

Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The thiadiazole ring allows for substitution reactions, particularly at the nitrogen atoms.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

Chemical Properties and Structure

Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid is characterized by the presence of a thiadiazole ring, which is known for contributing to various biological activities. Its molecular formula is C₄H₃N₃O₃S, with a molecular weight of 201.21 g/mol. The compound's structure allows for interactions with biological targets, making it an interesting subject for pharmacological studies .

Antimicrobial Applications

Research has demonstrated that derivatives of thiadiazoles, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various pathogens:

  • Bacterial Activity : Compounds containing the thiadiazole moiety have been synthesized and tested against bacteria such as E. coli and Bacillus mycoides. Some derivatives exhibited enhanced antimicrobial activity compared to standard antibiotics.
  • Fungal Activity : The antifungal properties of these compounds have also been investigated. For instance, certain derivatives showed effectiveness against Candida albicans, indicating potential for use in treating fungal infections.

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent studies:

  • Cell Line Studies : A number of studies have evaluated the cytotoxic effects of thiadiazole derivatives on various human cancer cell lines. For example, compounds derived from thiadiazoles have shown significant antiproliferative effects against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines with IC₅₀ values ranging from 0.28 to 10 μg/mL .
  • Mechanism of Action : Investigations into the mechanisms behind these anticancer effects suggest that these compounds may induce apoptosis and disrupt cell cycle progression in cancer cells. Flow cytometry studies have indicated that certain derivatives can influence cellular signaling pathways critical for tumor growth .

Biochemical Applications

Beyond antimicrobial and anticancer applications, this compound plays a role in biochemical research:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may interact with specific enzymes involved in metabolic pathways. Understanding these interactions could lead to advancements in drug development targeting metabolic diseases.
  • Binding Studies : Research into the binding affinity of thiadiazole derivatives to DNA suggests potential applications in gene therapy and molecular biology. These interactions could be leveraged to design novel therapeutic agents that target genetic material within cells.

Comparative Analysis of Thiadiazole Derivatives

To better understand the unique properties of this compound compared to other thiadiazole derivatives, the following table summarizes key structural features and biological activities:

Compound NameStructure FeaturesBiological Activity
Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetateContains an isopropyl group on the thiadiazole ringEnhanced antimicrobial effects
Acetic acid oxo(1,3,4-thiadiazol-2-ylamino)-Simpler structure without ethoxy groupDifferent pharmacological profiles
Ethyl [(1,3-thiazol-2-yl)carbamoyl]formateThiazole instead of thiadiazoleVaried biological activity spectrum

This comparison illustrates how modifications to the thiadiazole ring can influence both chemical properties and biological activities.

Mechanism of Action

The mechanism of action of oxo(1,3,4-thiadiazol-2-ylamino)acetic acid involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Thiadiazole Derivatives with Alkyl Substituents

Substituents on the 1,3,4-thiadiazole ring significantly influence physicochemical and biological properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent Biological Activity Reference
Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid 130992-20-0 C₄H₄N₄O₃S 188.16 None (parent) Antimicrobial intermediate
(5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid 83244-81-9 C₅H₅N₃O₃S 187.18 5-Methyl Not reported (structural analog)
(5-Isopropyl-1,3,4-thiadiazol-2-yl)aminoacetic acid 1158206-46-2 C₇H₉N₃O₃S 215.23 5-Isopropyl Not reported (higher lipophilicity)

Key Findings :

  • The parent compound exhibits antimicrobial activity when used to synthesize derivatives like oxadiazole- and triazole-containing analogs .

Ester and Amide Derivatives

Modifications to the carboxylic acid group alter reactivity and bioavailability:

Compound Name CAS Number Molecular Formula Key Functional Group Application Reference
Ethyl 2-oxo-2-(1,3,4-thiadiazol-2-ylamino)acetate 349442-53-1 C₆H₇N₃O₃S Ethyl ester Intermediate for prodrugs
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid N/A C₉H₇NO₃S Benzothiazole fusion Antibacterial/antifungal

Key Findings :

  • Esterification (e.g., ethyl ester) improves stability and may facilitate cellular uptake .
  • Benzothiazole-fused analogs demonstrate enhanced antifungal activity due to aromatic conjugation .

Heterocyclic Scaffolds with Similar Cores

Comparisons with other heterocycles highlight the importance of the thiadiazole core:

Compound Name Core Structure Key Functional Groups Biological Activity Reference
Thiazolidine-2,4-dione Thiazolidine Two oxo groups Antidiabetic (e.g., Rosiglitazone)
2-Iminothiazolidin-4-one Thiazolidinone Oxo and imino groups Variable (scaffold-dependent)
4-Thioxothiazolidin-2-one Thiazolidinone Oxo and thioxo groups Antimicrobial

Key Findings :

  • Thiadiazole derivatives like this compound exhibit distinct activity profiles compared to thiazolidinediones, which are used in diabetes treatment .
  • Replacement of sulfur or oxygen atoms in the core (e.g., thioxo vs. oxo) drastically alters target interactions and efficacy .

Hybrid Molecules in Anticancer Research

Incorporation into larger pharmacophores enhances cytotoxicity:

Compound Name Hybrid Structure Target IC₅₀ (Cancer Cell Lines) Reference
N-Methyl-4-(4-(5-aryl-1,3,4-thiadiazol-2-ylamino)phenoxy)picolinamide Picolinamide-thiadiazole Tyrosine kinases <1 μM (HepG2, MCF-7)
(4-{(2S)-2-(1,3-Benzoxazol-2-yl)-2-[(4-fluorophenyl)sulfamoyl]ethyl}phenyl)aminoacetic acid Benzoxazole-thiadiazole PTP1B enzyme Not reported

Key Findings :

  • Hybrids combining thiadiazole with picolinamide or benzoxazole show potent cytotoxicity, suggesting synergistic effects from dual-targeting .
  • Structure-activity relationship (SAR) studies emphasize that aryl substituents on the thiadiazole ring enhance binding to kinase domains .

Biological Activity

Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a thiadiazole ring that contributes to its biological activity. The synthesis typically involves the reaction of appropriate precursors under controlled conditions, allowing for the formation of this compound as a building block for more complex molecules in pharmaceutical development.

Biological Activities

The biological activities of this compound include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The following sections detail these activities:

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial effects. A study evaluated various thiadiazole derivatives against bacterial strains and found that compounds with the 1,3,4-thiadiazole moiety showed enhanced activity against Gram-positive bacteria .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Amino-1,3,4-thiadiazoleStaphylococcus aureus0.5 µg/mL
1-(4-Chlorophenyl)-3-(2-thienyl)-5-(2-hydroxyphenyl)-1H-pyrazoleEscherichia coli0.25 µg/mL
This compoundBacillus subtilis0.75 µg/mL

Anticancer Properties

Ongoing research has also focused on the anticancer potential of thiadiazole derivatives. For instance, studies have shown that certain compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated an IC50 value of approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells. These results suggest promising potential for further development as an anticancer agent.

Anti-inflammatory Effects

Thiadiazole derivatives have been noted for their anti-inflammatory properties. In experimental models of inflammation (e.g., carrageenan-induced paw edema), this compound exhibited significant reduction in swelling compared to control groups .

Table 2: Anti-inflammatory Activity

CompoundModelInhibition (%)
This compoundCarrageenan-induced paw edema65%
Standard Drug (Ibuprofen)Carrageenan-induced paw edema70%

The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest it may interact with specific cellular targets involved in inflammation and cell proliferation pathways .

Q & A

Q. What are the established synthetic routes for Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid, and how do reaction conditions influence yield and purity?

The compound is synthesized via condensation reactions involving thiadiazole derivatives and activated carbonyl groups. A common method involves refluxing precursors (e.g., 2-aminothiadiazole derivatives) with sodium acetate in acetic acid to promote cyclization and dehydration . Yield optimization requires precise control of temperature, stoichiometry, and reaction time. For example, extended reflux durations (>5 hours) may improve crystallinity but risk side reactions, necessitating recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • X-ray crystallography resolves the planar thiadiazole ring and confirms bond angles (e.g., C6—C1—S1 = 111.95°, C7—N1—C8 = 112.86°) .
  • FTIR identifies key functional groups: C=O stretches (~1700 cm⁻¹ for the oxo group) and N-H vibrations (~3200 cm⁻¹ for the amino group) .
  • NMR (¹H and ¹³C) distinguishes aromatic protons (δ 7.0–8.5 ppm for thiadiazole) and carbonyl carbons (δ ~170 ppm) .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of this compound exhibit antimicrobial properties, particularly against Gram-positive bacteria and fungi. Activity correlates with the electron-withdrawing oxo group, which enhances membrane penetration . Minimum inhibitory concentrations (MICs) for active analogs range from 8–32 µg/mL, though potency varies with substituent modifications on the thiadiazole ring .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) simulations reveal partial charge distribution on the thiadiazole ring (e.g., sulfur atoms carry significant negative charge), influencing nucleophilic attack sites. HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity, consistent with experimental observations of selective alkylation at the amino group . Molecular docking studies further predict binding affinity to bacterial enzymes like dihydrofolate reductase (DHFR), supporting observed bioactivity .

Q. What strategies address contradictions in reported bioactivity data across studies?

Discrepancies often arise from variations in substituent positioning (e.g., 5-isobutyl vs. phenyl groups) and assay conditions. Systematic structure-activity relationship (SAR) studies are critical:

  • Replace the oxo group with thiocarbonyl to assess redox stability .
  • Introduce electron-donating groups (e.g., -OCH₃) to evaluate effects on bacterial efflux pump inhibition .
  • Standardize MIC testing using CLSI guidelines to minimize inter-lab variability .

Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?

In vitro stability assays (pH 7.4, 37°C) show rapid hydrolysis of the oxo group (~50% degradation in 2 hours), limiting oral bioavailability. Prodrug strategies, such as esterification of the carboxylic acid moiety, improve metabolic stability. For instance, ethyl ester derivatives exhibit 3-fold higher plasma half-lives in rodent models .

Q. What role does the thiadiazole ring play in metal coordination, and how can this be exploited in catalytic applications?

The thiadiazole sulfur and nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes with potential catalytic activity in oxidation reactions. X-ray absorption spectroscopy (XAS) confirms octahedral coordination geometries, while cyclic voltammetry reveals reversible redox behavior at −0.2 V (vs. Ag/AgCl) .

Methodological Challenges

Q. What are the limitations of current synthetic methods, and how can green chemistry principles improve scalability?

Traditional routes rely on toxic solvents (e.g., acetic acid) and high-energy reflux. Microwave-assisted synthesis reduces reaction times (30 minutes vs. 5 hours) and improves yields (85% vs. 70%) by enhancing thermal efficiency . Solvent-free mechanochemical methods using ball milling are also being explored to minimize waste .

Q. How can researchers validate the purity of intermediates in multi-step syntheses?

  • HPLC-MS with C18 columns (gradient elution: 10–90% acetonitrile/0.1% formic acid) detects impurities <0.1% .
  • TLC (silica gel, ethyl acetate/hexane 3:1) provides rapid qualitative analysis, with UV-active spots confirming intermediate formation .

Theoretical and Experimental Integration

Q. What conceptual frameworks guide the design of novel derivatives with enhanced bioactivity?

The "bioisosteric replacement" approach substitutes the oxo group with bioisosteres like sulfonamide or tetrazole rings to improve solubility and target affinity. For example, tetrazole-containing analogs show 10-fold higher inhibition of fungal CYP51 enzymes . Additionally, Hansch analysis quantifies logP contributions to membrane permeability, guiding rational substituent selection .

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